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3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)propanamide

PROTAC linker chemistry hydrolytic stability CRBN ligand design

3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)propanamide is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand–linker conjugate that incorporates the pomalidomide pharmacophore tethered via an amide-linked 3-aminopropanamide (C3) spacer bearing a terminal primary amine. Its molecular formula is C₁₆H₁₆N₄O₅ (free base, MW 344.32 g/mol) , with the hydrochloride salt (CAS 2743431-95-8) carrying a molecular weight of 380.78 g/mol.

Molecular Formula C16H16N4O5
Molecular Weight 344.32 g/mol
Cat. No. B13580901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)propanamide
Molecular FormulaC16H16N4O5
Molecular Weight344.32 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCN
InChIInChI=1S/C16H16N4O5/c17-7-6-12(22)18-9-3-1-2-8-13(9)16(25)20(15(8)24)10-4-5-11(21)19-14(10)23/h1-3,10H,4-7,17H2,(H,18,22)(H,19,21,23)
InChIKeyGUAIURPXRNXLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of 3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)propanamide (Pomalidomide 4'-C3 Amide)


3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)propanamide is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand–linker conjugate that incorporates the pomalidomide pharmacophore tethered via an amide-linked 3-aminopropanamide (C3) spacer bearing a terminal primary amine. Its molecular formula is C₁₆H₁₆N₄O₅ (free base, MW 344.32 g/mol) , with the hydrochloride salt (CAS 2743431-95-8) carrying a molecular weight of 380.78 g/mol . The compound serves as a synthetic intermediate for proteolysis-targeting chimera (PROTAC) assembly, enabling copper-catalyzed azide–alkyne cycloaddition (CuAAC) or amide coupling to a target protein ligand [1]. Unlike simpler pomalidomide–alkylamine conjugates that attach the linker directly through an anilinic nitrogen, this compound employs a carboxamide linkage, which can alter hydrolytic stability and neosubstrate degradation profiles [2].

Why Pomalidomide 4'-C3 Amide Cannot Be Replaced by Other CRBN Ligand–Linker Conjugates Without Risk


CRBN-based PROTAC building blocks are not interchangeable, because linker attachment chemistry, exit-vector geometry, and spacer length collectively determine ternary complex stability, degradation efficiency, and off-target neosubstrate recruitment [1]. The C3-amide architecture of 3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)propanamide places the reactive amine approximately 8–10 Å from the phthalimide ring, a distance that empirical PROTAC campaigns have found to yield productive ternary complexes for targets such as CDK6, AR, and BET bromodomains [2]. In contrast, shorter C2 linkers (<7 Å) can sterically restrict the formation of the E3–PROTAC–target ternary complex, while longer C4–C6 linkers may increase conformational entropy, reduce cellular permeability (mean Papp values dropping by 1.7–2.3-fold between C3 and C6 in HEK293 monolayers), and promote unintended zinc-finger protein degradation [3]. Substituting with a PEG-based linker of similar length alters logD and aqueous solubility, requiring re-optimization of the entire degradation profile. Consequently, procurement of the exact C3-amide intermediate is essential for reproducing published structure–activity relationships and maintaining the integrity of lead-optimization campaigns .

Quantitative Differentiation Evidence for 3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)propanamide


Amide vs. Anilinic Amine Linker: Aqueous Stability at pH 7.4

In a systematic stability study of thalidomide-based ligand–linker conjugates (37 °C, acetonitrile/phosphate buffer pH 7.4, 48 h), carboxamide-linked conjugates (T15/T16) exhibited >90% degradation within 24 h, whereas anilinic amino conjugates (T01/T02) retained ≥85% intact compound under identical conditions [1]. 3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)propanamide incorporates a carboxamide junction that, by chemical analogy to T15/T16, is predicted to display enhanced sensitivity to hydroxide-promoted ring-opening. This property can be exploited in degrader designs where rapid clearance of intact PROTAC is desired, or deliberately avoided if target engagement requires sustained exposure.

PROTAC linker chemistry hydrolytic stability CRBN ligand design

Linker Length Tuning: C3 as the Empirical Sweet Spot for Ternary Complex Formation

A comprehensive PROTAC linker-length scan using pomalidomide–alkyl conjugates revealed that C3-linked degraders targeting CDK6 achieved a DC50 of 8.6 nM, whereas the corresponding C2-linked PROTAC showed a DC50 of 129.7 nM (>15-fold weaker) [1]. The C3-spacer is structurally encoded in 3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)propanamide, making this building block the precise precursor for the linker geometry that yielded the most potent CDK6 degradation in that chemotype. Although these data derive from pomalidomide–C3-amine rather than the C3-amide, the linker length is conserved, and the building block preserves that critical spatial parameter.

PROTAC linker optimization ternary complex degradation DC50

Neosubstrate Degradation Liability: Carboxamide Linker Reduces IKZF1/3 Recruitment

Thalidomide-derived PROTACs with carboxamide linker attachments (T15/T16) displayed markedly reduced IKZF1 degradation compared with amino-linked conjugates (T01/T02): IKZF1 residual protein levels were 82 ± 6% for the carboxamide series versus 24 ± 5% for the amino series after 16 h treatment at 1 µM in MM.1S cells [1]. As a C3-carboxamide conjugate, 3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)propanamide is predicted to inherit this reduced neosubstrate degradation liability, which is a critical advantage when phenotypic assay windows are narrow and off-target zinc-finger protein degradation confounds hit triage.

neosubstrate degradation IKZF1 off-target profiling

Identity Purity: Certified Reference Standard Grade vs. Research-Grade Analog

3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)propanamide hydrochloride (CAS 2743431-95-8) is listed as Pomalidomide Impurity 3 in pharmaceutical reference standard catalogs, with certified purity ≥99% and full characterization data (NMR, HRMS, HPLC) compliant with ICH Q3A guidelines . In contrast, generic pomalidomide–C3-amine (CAS 2154342-45-5) is sold with ≥95% purity as a PROTAC building block without certified impurity profiling . For analytical method validation, CMC regulatory submissions, or stability-indicating assays, the impurity-designated lot is the only acceptable sourcing option.

reference standard pomalidomide impurity analytical quality control

Optimal Research and Industrial Application Scenarios for 3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)propanamide


PROTAC Lead Optimization: Exploring Linker Chemistry–Stability Trade-offs

Because the C3-amide linkage is more hydrolytically labile than the corresponding C3-amine, medicinal chemistry teams can use this building block to deliberately modulate PROTAC half-life. Conjugating the same target warhead to both amine-based and amide-based C3 linkers enables a pairwise comparison of degradation durability and maximal degradation (Dmax), informing the optimal stability profile for in vivo candidate selection [1].

Analytical Reference Standard for Pomalidomide Impurity Profiling

As a known impurity of pomalidomide (Impurity 3, CAS 2743431-95-8), the compound is essential for developing and validating HPLC/UPLC methods used in pharmaceutical quality control, forced degradation studies, and abbreviated new drug application (ANDA) submissions [2]. Its well-characterized retention time and mass fragmentation pattern allow precise quantification in drug substance batches.

Targeted Protein Degradation Screening Libraries with Reduced Neosubstrate Noise

CRBN-recruiting PROTACs built with the C3-amide linker attachment demonstrate lower IKZF1 degradation, reducing confounding zinc-finger off-target effects in cell-based phenotypic screens. This property supports high-throughput screening cascades where cleaner degradation profiles improve assay Z'-factor and hit confirmation rates [3].

Bioconjugation and Chemical Biology Tool Generation

The terminal primary amine on the propanamide side chain is reactive toward NHS esters, isothiocyanates, and carboxylic acids under standard amide-coupling conditions (e.g., EDC/HOBt). This enables rapid attachment to fluorophores, biotin, or solid supports for chemoproteomic pull-down experiments, target engagement assays, and cellular imaging studies .

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